molecular formula C20H19Cl2N3O2S2 B11535839 N-(3,4-dichlorophenyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine

N-(3,4-dichlorophenyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B11535839
M. Wt: 468.4 g/mol
InChI Key: LLYFSNAZLFWIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-DICHLOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine-1-sulfonyl Group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Dichlorophenyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DICHLOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE: can be compared with other thiazole derivatives, such as:

Uniqueness

The uniqueness of N-(3,4-DICHLOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE lies in its specific structural features, which might confer unique biological activities or chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C20H19Cl2N3O2S2

Molecular Weight

468.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C20H19Cl2N3O2S2/c21-17-9-6-15(12-18(17)22)23-20-24-19(13-28-20)14-4-7-16(8-5-14)29(26,27)25-10-2-1-3-11-25/h4-9,12-13H,1-3,10-11H2,(H,23,24)

InChI Key

LLYFSNAZLFWIKD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.